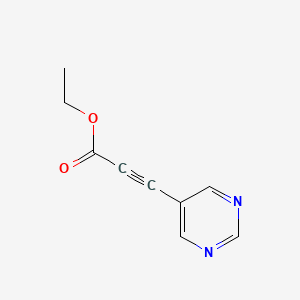

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate

Description

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate is a heterocyclic compound featuring a pyrimidine ring conjugated with a propargyl ester moiety. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, confers electronic and steric properties distinct from simpler aromatic systems like pyridine. The propargyl ester group (prop-2-ynoate) introduces reactivity through its triple bond and ester functionality, making the compound valuable in organic synthesis, particularly for constructing fused heterocycles or serving as a Michael acceptor in nucleophilic additions.

Properties

IUPAC Name |

ethyl 3-pyrimidin-5-ylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h5-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJPYIROZUXIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate involves several steps. One common synthetic route includes the reaction of ethyl propiolate with 5-bromopyrimidine under palladium-catalyzed coupling conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is usually heated to reflux in a suitable solvent like tetrahydrofuran (THF) for several hours to yield the desired product .

Chemical Reactions Analysis

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve interference with microbial cell function, although specific pathways remain to be fully elucidated.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways associated with cell death. This property makes it a subject of interest for further research in cancer therapeutics.

Medicinal Chemistry Applications

This compound serves as a versatile building block in medicinal chemistry. Its derivatives are being explored for their potential as:

1. JAK Inhibitors

Compounds related to this compound have been identified as inhibitors of Janus kinases (JAKs), which are involved in various signaling pathways linked to immune responses and inflammation. These inhibitors have implications for treating autoimmune diseases and certain cancers .

2. TAK1 Inhibitors

Similar derivatives have shown promise as TAK1 (TGF-beta activated kinase 1) inhibitors, which are relevant in the context of inflammatory diseases and cancer progression. The ability to modify the ethynyl group allows for the fine-tuning of biological activity and selectivity towards these targets .

Case Studies

Several case studies highlight the applications of this compound:

1. Synthesis and Characterization

A study focused on synthesizing various derivatives of this compound, analyzing their biological activities against different pathogens. The results indicated significant antimicrobial activity, suggesting that modifications to the pyrimidine ring could enhance efficacy.

2. Anticancer Activity Assessment

Another study evaluated the anticancer effects of the compound on various cancer cell lines. The findings revealed that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, indicating that structural modifications could lead to more potent anticancer agents.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The pyrimidine ring in the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Methyl 2-[4-Chloro-6-(Ethylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (8a)

- Structure : Contains a pyrimidine ring substituted with chloro, ethylsulfanyl, and methylsulfanyl groups, along with a methyl ester and hydroxyl group.

- Key Differences: Unlike Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate, this compound lacks the propargyl ester and instead features a hydroxylated propanoate chain.

- Analytical Data: Property this compound Compound 8a Molecular Formula C₉H₈N₂O₂ (estimated) C₁₀H₁₅ClN₂O₃S₂ Solubility Likely low in water (ester dominance) Moderate in DMF Reactivity Propargyl triple bond for cycloaddition Hydroxyl group for esterification

N-Protected Pyrido[1,2-a]pyrimidin-4-ones (9a-c)

- Structure: Fused pyridine-pyrimidine systems synthesized from ethyl 2-cyano-3-ethoxypropenoate derivatives.

- Key Differences: These bicyclic compounds lack the propargyl ester but share pyrimidine cores. Their synthesis involves Michael addition and cyclization steps, contrasting with the alkyne-driven reactivity of this compound .

Pyridine-Based Propargyl Derivatives

3-(2-Amino-5-Fluoropyridin-3-yl)prop-2-yn-1-ol

- Structure: Pyridine ring with amino and fluoro substituents, coupled with a propargyl alcohol group.

- Key Differences : The pyridine ring (one nitrogen) vs. pyrimidine (two nitrogens) alters electronic density, affecting hydrogen-bonding capacity and acidity. The propargyl alcohol group offers different reactivity (e.g., oxidation to ketones) compared to the ester in the target compound .

3-(5-Bromo-3-Methoxypyridin-2-yl)prop-2-yn-1-ol

- Structure : Bromo and methoxy substituents on pyridine with a propargyl alcohol chain.

- Key Differences : The bromo group enables cross-coupling reactions (e.g., Suzuki), while the methoxy group increases electron density. The absence of an ester limits its utility in acyl transfer reactions .

Ester-Functionalized Analogues

Ethyl 3-Ethoxypropionate

- Structure : Simple aliphatic ester with an ethoxy group.

- Key Differences: Lacks aromaticity and heteroatoms, resulting in lower polarity (BP: 170°C, slightly water-soluble) compared to this compound, which is expected to have higher melting points and lower solubility due to the pyrimidine ring .

Biological Activity

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Research has shown that derivatives of pyrimidine, including this compound, exhibit significant antitumor properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar pyrimidine derivatives inhibited the growth of human cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing signaling pathways that promote cell survival and reduce inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing them from progressing to DNA synthesis.

- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

- Cytokine Modulation : The compound modulates the expression of various cytokines involved in inflammation and immune responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent antitumor activity .

- Inflammation Model : In an animal model of induced inflammation, administration of the compound significantly reduced paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antitumor Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Similar Pyrimidine Derivative A | Moderate | High | No |

| Similar Pyrimidine Derivative B | Low | Moderate | Yes |

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate, and how can reaction yields be optimized?

this compound is typically synthesized via alkyne coupling or esterification reactions. For example:

- Stepwise synthesis : React pyrimidin-5-yl derivatives with propargyl alcohols followed by esterification (e.g., using ethyl chloroformate).

- Optimization strategies : Adjust solvent systems (e.g., EtOH/H₂O mixtures for solubility ), control reaction temperatures (e.g., reflux conditions ), and employ catalysts like DMF in POCl₃-mediated reactions to improve efficiency . Low yields (e.g., 23% in analogous syntheses ) may result from steric hindrance; purification via column chromatography or recrystallization is critical.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : Analyze and NMR to confirm the alkyne proton (δ ~2.5–3.5 ppm) and ester carbonyl (δ ~165–175 ppm). Compare with related pyrimidine derivatives (e.g., shifts in ).

- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving electron density around the pyrimidine ring and alkyne moiety . For unstable crystals, consider low-temperature data collection.

Q. What are the stability considerations for this compound under experimental conditions?

- Thermal stability : Avoid prolonged heating above 60°C to prevent alkyne decomposition.

- Solvent compatibility : Store in anhydrous solvents (e.g., THF or DCM) to minimize ester hydrolysis.

- Light sensitivity : Protect from UV exposure, as conjugated alkyne systems may undergo photochemical reactions .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity and regioselectivity of this compound?

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states in cycloaddition reactions (e.g., Huisgen reactions). Tools like Gaussian or ORCA can predict orbital interactions between the alkyne and pyrimidine ring .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) by simulating binding affinities of the ester and pyrimidine groups .

Q. What experimental strategies resolve contradictions in crystallographic data for pyrimidine-containing compounds?

- Twinned crystals : Apply SHELXL’s twin refinement tools to deconvolute overlapping reflections .

- High-resolution data : Collect synchrotron data (<1.0 Å resolution) to resolve disorder in the alkyne-ester moiety .

- Validation metrics : Cross-check R-factors and electron density maps with PLATON or CCDC Mercury to ensure structural accuracy .

Q. How do competing reaction pathways (e.g., retro-ene vs. cyclization) influence the synthesis of derivatives?

Q. What methodologies address low yields in multicomponent reactions involving this compound?

- Solvent optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic attack on the alkyne.

- Catalyst screening : Evaluate Cu(I) or Ru-based catalysts for alkyne-azide cycloadditions .

- Microwave-assisted synthesis : Reduce reaction times and improve homogeneity for higher yields .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental results?

Q. What protocols ensure reproducibility in biological assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.